molecular formula C13H17N3O2S B3768011 N-[2-methyl-1-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide

N-[2-methyl-1-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide

Cat. No.: B3768011
M. Wt: 279.36 g/mol
InChI Key: MZJLZZOZVVGZCK-UHFFFAOYSA-N
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Description

N-[2-methyl-1-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an acetamide group

Properties

IUPAC Name

N-[2-methyl-1-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-8(2)12(14-9(3)17)13-15-11(16-18-13)6-10-4-5-19-7-10/h4-5,7-8,12H,6H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJLZZOZVVGZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)CC2=CSC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.

    Material Science: The thiophene ring makes it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways, given its ability to interact with different molecular targets.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.

    Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxylic acid and 1,2,4-oxadiazole-5-thiol.

Uniqueness

N-[2-methyl-1-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and an acetamide group. This combination provides a unique set of chemical properties and potential biological activities that are not found in simpler thiophene or oxadiazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-methyl-1-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-methyl-1-[3-(thiophen-3-ylmethyl)-1,2,4-oxadiazol-5-yl]propyl]acetamide

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